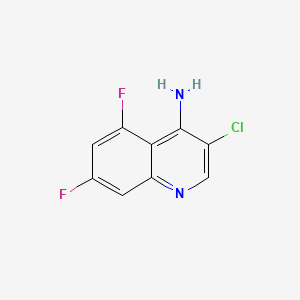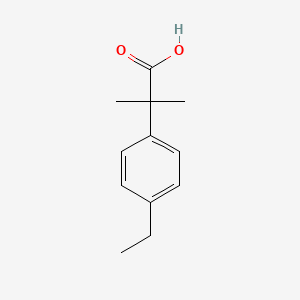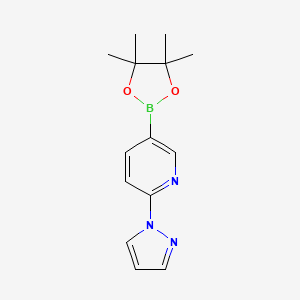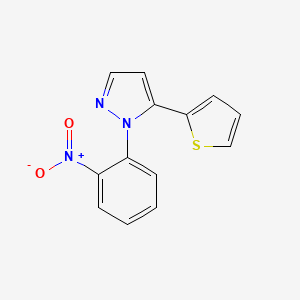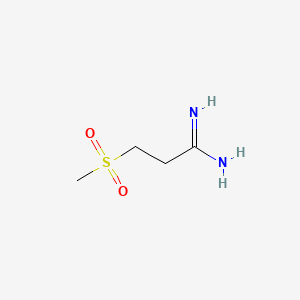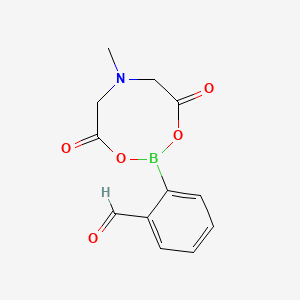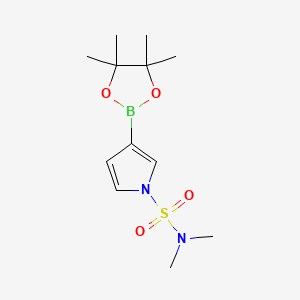
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a useful research compound. Its molecular formula is C12H21BN2O4S and its molecular weight is 300.18. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions , which are a staple in organic chemistry for forming carbon-carbon bonds. The boronic acid ester group in the compound reacts with various halides under the presence of a palladium catalyst, allowing for the synthesis of complex organic structures. This reaction is particularly valued for its mild conditions and tolerance of a wide range of functional groups.
Proteomics Research
As indicated by its availability from suppliers like Santa Cruz Biotechnology , this compound is used in proteomics research. It can be employed in the study of protein interactions and functions, particularly in the identification of protein post-translational modifications.
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic halides.
Mode of Action
The compound likely acts as a boron reagent in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide to form a new carbon-carbon bond . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Suzuki-miyaura coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and biologically active compounds . Therefore, the compound could indirectly affect various biochemical pathways by contributing to the synthesis of other active molecules.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules. The specific molecular and cellular effects would depend on the nature of these products.
Action Environment
The efficacy and stability of the compound are likely to be influenced by various environmental factors. For instance, the compound is sensitive to light and air, and it should be stored under inert gas at room temperature . The compound’s reactivity in Suzuki-Miyaura coupling reactions can also be affected by the choice of solvent, the temperature, and the presence of a base .
properties
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRFGAKQBLHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

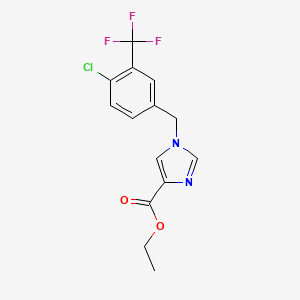
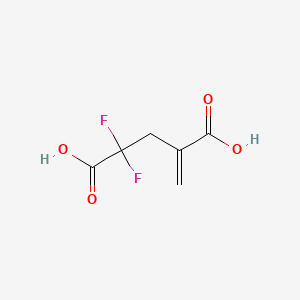
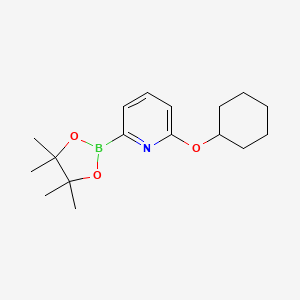
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)
